

Oxysophocarpine: A Technical Guide to its Pharmacological Properties

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Compound of Interest		
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Introduction

Oxysophocarpine (OSC) is a quinolizidine alkaloid extracted from leguminous plants such as Sophora flavescens Ait. and S. alopecuroides Linn.[1]. As a natural bioactive compound, it has garnered significant attention for its diverse and potent pharmacological activities. Preclinical studies have demonstrated its efficacy across various domains, including anti-inflammatory, antiviral, neuroprotective, cardioprotective, and anti-tumor applications[1][2]. This technical guide provides an in-depth overview of the core pharmacological properties of oxysophocarpine, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing complex biological pathways.

Anti-inflammatory and Immunomodulatory Effects

Oxysophocarpine exhibits significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. Its effects have been observed in models of inflammatory pain, tuberculosis, and acute lung injury.

Mechanism of Action

OSC's anti-inflammatory activity is primarily mediated through the inhibition of pathways such as Toll-like Receptor 2 (TLR2) and Mitogen-Activated Protein Kinase (MAPK), and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

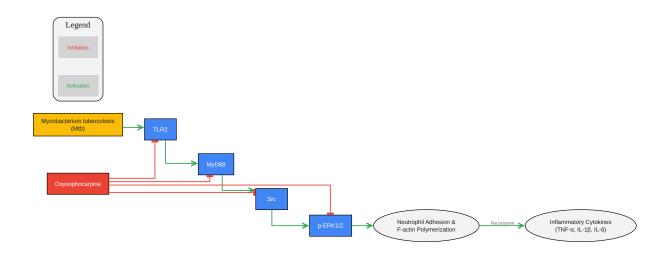
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- Inhibition of TLR2/MyD88/Src/ERK1/2 Signaling: In models of Mycobacterium tuberculosis
 (Mtb) infection, OSC was found to inhibit neutrophil adhesion and F-actin polymerization by
 downregulating the TLR2/MyD88/Src/ERK1/2 signaling pathway. This action reduces
 neutrophil recruitment to inflammatory sites and curtails the subsequent inflammatory
 cascade.
- Suppression of MAPK Pathway: In a carrageenan-induced inflammatory pain model, OSC suppressed the over-phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2)
 [3]. This leads to a downstream reduction in cyclooxygenase-2 (COX-2), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6[3].
- Modulation of Cytokine Production: Across multiple studies, OSC consistently reduces the expression and release of key pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, IL-6, IL-8, macrophage inflammatory protein-2 (MIP-2), and monocyte chemoattractant protein-1 (MCP-1)[1][3][4].





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Caption: OSC inhibits Mtb-induced inflammation via the TLR2/MyD88/Src/ERK1/2 pathway.[5]

Quantitative Data: Anti-inflammatory Effects



Model System	Compound/Tre atment	Dosage/Conce ntration	Key Result	Reference
Carrageenan- induced pain (mice)	Oxysophocarpin e	Not specified	Significantly reduced paw edema and neutrophil count.	[3]
Mtb-infected neutrophils (in vitro)	Oxysophocarpin e	5 μΜ	Inhibited H37Rv-induced neutrophil adhesion and Factin polymerization.	
Mtb-infected mice (in vivo)	Oxysophocarpin e	Not specified	Reduced mortality, inhibited pulmonary H37Rv growth, and decreased inflammatory mediators.	[5]
RSV-infected A549 cells (in vitro)	Oxysophocarpin e	Not specified	Suppressed production of TNF-α, IL-6, and IL-8.	[1][4]
Acetic acid writhing (mice)	Sophoridine	Not specified	More potent analgesic activity than oxysophocarpine	[7]

Antiviral Properties

Oxysophocarpine has demonstrated notable antiviral activity, particularly against respiratory syncytial virus (RSV), by inhibiting viral replication and mitigating virus-induced cellular

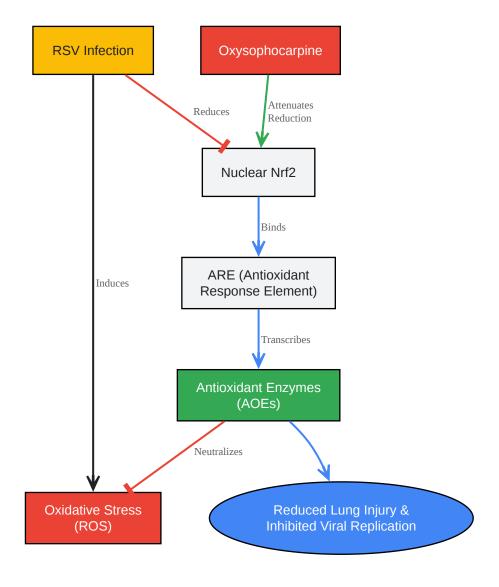


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Mechanism of Action

The primary antiviral mechanism of OSC involves the activation of the Nrf2-Antioxidant Response Element (ARE) signaling pathway.

Nrf2-ARE Pathway Activation: RSV infection reduces the nuclear levels of Nrf2, a key transcription factor for antioxidant enzymes (AOEs)[1]. Oxysophocarpine treatment counteracts this effect, restoring nuclear Nrf2 levels. This activation leads to the transcription of AOE genes, which enhances cellular antioxidant defenses and reduces the reactive oxygen species (ROS) formation that is often exacerbated by viral infections[1][4]. By limiting oxidative stress, OSC protects host cells and inhibits viral replication[1].





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Caption: OSC antiviral mechanism via activation of the Nrf2-ARE pathway.[1]

Neuroprotective Effects

OSC exerts protective effects on the central nervous system through anti-inflammatory, antiapoptotic, and antioxidant mechanisms, showing potential for treating neurodegenerative diseases and ischemic brain injury.

Mechanism of Action

- Modulation of MAPK Pathway: In a model of oxygen-glucose deprivation and reperfusion (OGD/R), OSC was shown to down-regulate the phosphorylation of ERK1/2, JNK1/2, and p38 MAPK[8][9]. This inhibition leads to a decrease in inflammatory mediators like IL-1β and TNF-α and reduces neuronal apoptosis[8][9].
- Activation of Nrf2/HO-1 Signaling: In glutamate-induced apoptosis of HT-22 neuronal cells,
 OSC provided neuroprotection by upregulating the Nrf2/Heme Oxygenase-1 (HO-1)
 signaling pathway[10]. This enhances the cellular defense against oxidative stress, a key
 factor in neurodegeneration[10].
- Inhibition of Microglial Activation: OSC reduces OGD/R-induced inflammation in BV-2 microglia by inhibiting the TLR4/MyD88/NF-κB signaling pathway[11]. This action decreases the production of inflammatory mediators such as COX-2, iNOS, TNF-α, and IL-6[11].
- Anticonvulsant Activity: In pilocarpine-induced seizures in mice, OSC delayed the onset of convulsions, reduced mortality, and attenuated neuronal cell loss in the hippocampus[12].
 This effect was associated with decreased expression of pro-apoptotic proteins (Bax, Caspase-3) and increased expression of the anti-apoptotic protein Bcl-2[12].

Quantitative Data: Neuroprotective Effects



Model System	Compound	Dosage/Conce ntration	Key Result	Reference
OGD/R-injured hippocampal neurons	Oxysophocarpin e	0.8, 2, or 5 μmol/L	Significantly attenuated neuronal damage and down-regulated p-ERK, p-JNK, and p-p38.	[8][9]
Pilocarpine- induced convulsions (mice)	Oxysophocarpin e	40, 80 mg/kg	Delayed onset of convulsions and reduced mortality.	[12]
Glutamate- induced apoptosis (HT-22 cells)	Oxysophocarpin e	Not specified	Inhibited oxidative stress and apoptosis via Nrf2/HO-1 pathway.	[10]
OGD/R-injured BV-2 microglia	Oxysophocarpin e	Not specified	Reduced levels of TNF-α, IL-1β, IL-6, and NO.	[11]

Anti-Cancer Properties

OSC has demonstrated anti-tumor effects in several cancer types, including hepatocellular carcinoma (HCC) and oral squamous cell carcinoma (OSCC), by inhibiting proliferation, inducing apoptosis, and sensitizing cancer cells to immunotherapy.

Mechanism of Action

• Inhibition of Nrf2/HO-1 Axis in OSCC: In contrast to its protective role in healthy cells, the Nrf2/HO-1 pathway can be oncogenic in some cancers. OSC was found to suppress the growth and metastasis of OSCC by inhibiting the activation of Nrf2/HO-1 signaling[13][14].



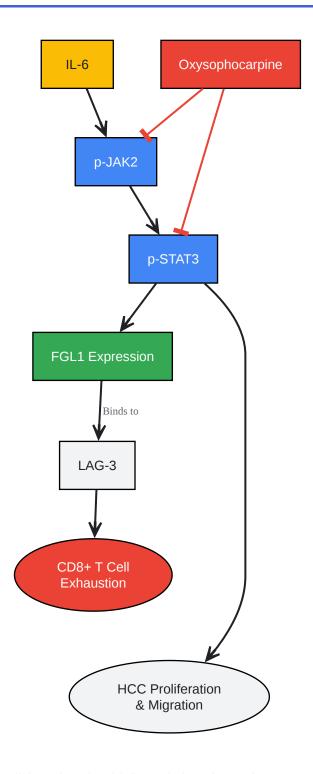




This led to reduced proliferation, migration, and invasion of OSCC cells and induced apoptosis[13][14].

• Downregulation of IL-6/JAK2/STAT3 Signaling in HCC: OSC inhibits the proliferation and migration of HCC cells (HepG2 and Hepa1-6)[15][16]. Mechanistically, it decreases the expression of Fibrinogen-like protein 1 (FGL1), a ligand for the immune checkpoint receptor LAG-3, by downregulating IL-6-mediated JAK2/STAT3 signaling[15][16]. This action not only suppresses tumor growth but also sensitizes HCC to anti-LAG-3 immunotherapy[15].





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Caption: OSC suppresses HCC growth and sensitizes to immunotherapy via IL-6/JAK2/STAT3.[15][16]

Quantitative Data: Anti-Cancer Effects



Model System	Compound	Dosage/Conce ntration	Key Result	Reference
HepG2 & Hepa1- 6 HCC cells	Oxysophocarpin e	5, 10, 20 μmol/L	Significantly inhibited proliferation and induced apoptosis in a time- and dosedependent manner.	[15]
SCC-9 & SCC- 15 OSCC cells	Oxysophocarpin e	5 μΜ	Reduced cell viability and increased caspase-3 activity.	[13]
OSCC xenograft mouse model	Oxysophocarpin e	Not specified	Decreased OSCC tumor growth in vivo.	[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in **oxysophocarpine** research.

In Vitro: Mtb Infection of Neutrophils

- Cell Isolation: Murine bone marrow neutrophils were isolated using Percoll density gradient centrifugation[5]. Cell purity (>90%) and viability (>95%) were confirmed by Diff-Quick staining and trypan blue exclusion, respectively[5].
- Infection Protocol: Isolated neutrophils were infected with M. tuberculosis H37Rv at a multiplicity ofinfection (MOI) of 5. Non-adherent bacteria were removed by washing with PBS[5].

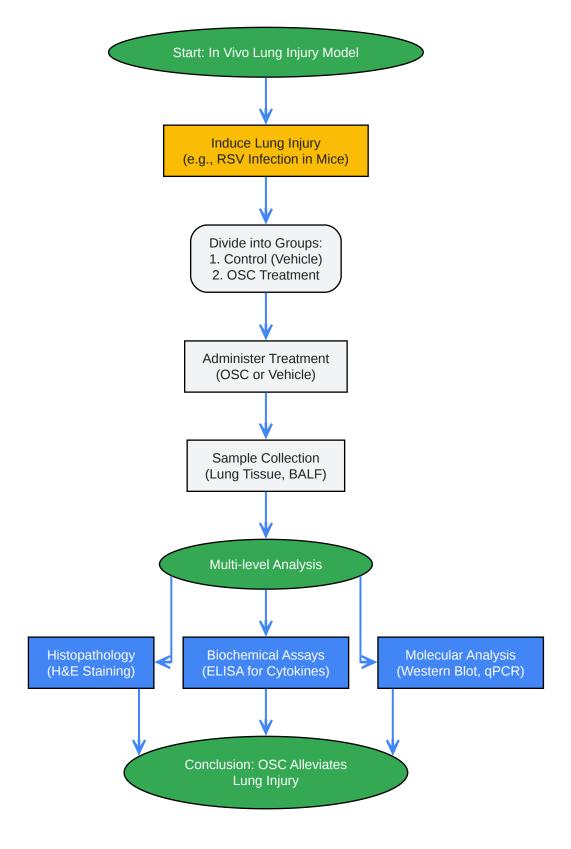


- Treatment: Oxysophocarpine (5 μM) was added to the cells immediately following infection[5].
- Analysis:
 - Adhesion Assay: Firmly adherent neutrophils were counted at various time points (6, 12, 18, 24 h) post-infection[5].
 - F-actin Polymerization: Assessed via immunofluorescent microscopy[5].
 - Western Blot: Protein levels of TLR2, MyD88, Src, and p-ERK1/2 were measured to analyze signaling pathway activation[5].
 - Cytokine Measurement: mRNA levels of TNF- α , IL-1 β , IL-6, MIP-2, G-CSF, and KC were quantified using RT-qPCR[5].

In Vivo: RSV-Induced Lung Injury

- Animal Model: Mice were infected with Respiratory Syncytial Virus (RSV) to induce lung injury[1].
- Treatment: A treatment group received oxysophocarpine, while a control group received a
 vehicle[1].
- Analysis:
 - Histopathology: Lung tissues were collected, fixed, and stained to evaluate pathological changes and inflammation[1].
 - Viral Titer: Lung homogenates were used to determine viral replication levels[1].
 - Cytokine Analysis: Pro-inflammatory cytokines in bronchoalveolar lavage fluid (BALF) or lung tissue were measured by ELISA[1][4].
 - Oxidative Stress Markers: Formation of reactive oxygen species (ROS) and activities of antioxidant enzymes were measured in lung tissue[1][4].
 - Western Blot/IHC: Expression and localization of key proteins like Nrf2 were assessed[1].





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Caption: A generalized workflow for in vivo evaluation of OSC's therapeutic effects.



Pharmacokinetics and Toxicology

While extensive pharmacokinetic data for **oxysophocarpine** in humans is limited, studies on related alkaloids from Sophora species provide some insight. A study analyzing total alkaloids from Sophora moorcroftiana in rats developed a UPLC-MS method to quantify matrine, oxymatrine, sophocarpine, and sophoridine in plasma, which is essential for future pharmacokinetic assessments[17]. Another study on a sophoridine derivative noted a half-life of 12 hours and a Tmax of 4.6 hours after oral administration in an animal model, suggesting that related alkaloids can possess favorable pharmacokinetic profiles[7]. Toxicological data remains sparse, and further investigation is required to establish a comprehensive safety profile for **oxysophocarpine**.

Conclusion

Oxysophocarpine is a promising natural alkaloid with a broad spectrum of pharmacological activities. Its therapeutic potential stems from its ability to modulate multiple key signaling pathways involved in inflammation, viral infection, neurodegeneration, and cancer. By targeting pathways such as Nrf2/HO-1, TLR/NF-κB, MAPK, and JAK/STAT, OSC can simultaneously reduce inflammation, combat oxidative stress, inhibit pathological cell proliferation, and protect healthy cells from damage. The preclinical data summarized in this guide strongly support its continued investigation as a lead compound for drug development across a range of therapeutic areas. Future research should focus on comprehensive pharmacokinetic and toxicological profiling, as well as elucidation of its effects on cardiovascular and other organ systems to fully realize its clinical potential.

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